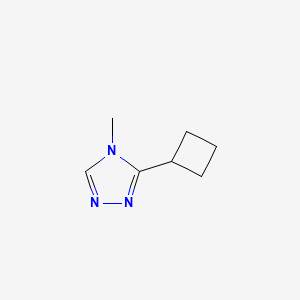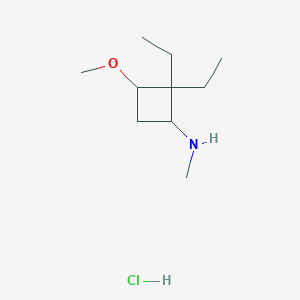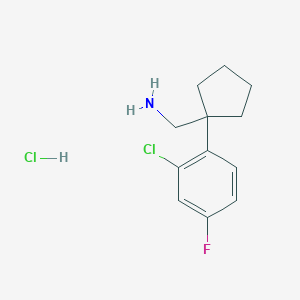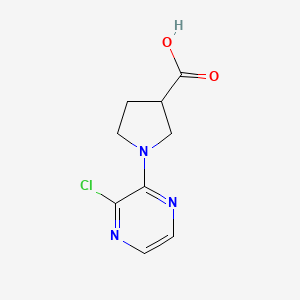
1-(3-クロロピラジン-2-イル)ピロリジン-3-カルボン酸
説明
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H10ClN3O2 and its molecular weight is 227.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ピロリジン誘導体は、抗菌および抗真菌特性で知られています。 3-クロロピラジニル基の導入は、分子の微生物酵素または受容体との相互作用能力に影響を与えることで、これらの特性を潜在的に強化する可能性があります 。これは、細菌および真菌の耐性株に対してより効果的な新しい抗菌剤の開発のための候補となります。
抗がんの可能性
1-(3-クロロピラジン-2-イル)ピロリジン-3-カルボン酸などのピロリジン誘導体の構造的特徴により、さまざまな生物学的標的と相互作用することができます。 細胞シグナル伝達経路を妨害することによって、がん細胞の増殖を阻害する可能性について研究されています 。この用途に関する研究は、効力と選択性が向上した新規抗がん剤の開発につながる可能性があります。
抗炎症剤
ピロリジン誘導体は、生物学的経路を調節する能力があるため、抗炎症効果についても調査されています。 問題の化合物は、関節炎や喘息などの炎症関連疾患を治療する副作用の少ない新しい薬剤の開発に使用できます 。
抗ウイルス療法
ピロリジンコアは、多くの抗ウイルス薬に共通の特徴です。 3-クロロピラジニル基の付加を含むこのコアへの修飾は、さまざまなウイルスに対して効果的な可能性のある、抗ウイルス活性を強化した化合物につながる可能性があります 。
酵素阻害
ピロリジン誘導体は、さまざまな酵素阻害効果を示すことが知られています。 1-(3-クロロピラジン-2-イル)ピロリジン-3-カルボン酸は、コリンエステラーゼや炭酸脱水酵素などの酵素の阻害剤の開発における重要な役割を果たす可能性があり、これらはアルツハイマー病や緑内障などの病状の治療における重要な標的です 。
創薬中間体
この化合物は、より複雑な分子の合成における中間体として役立ちます。 創薬における役割は、さまざまな生物学的に活性な化合物を生成するために使用できるため、重要であり、新しい薬剤の発見につながる可能性があります 。
作用機序
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound “1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid” might interact with its targets in a unique way depending on its stereochemistry.
生化学分析
Biochemical Properties
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Molecular Mechanism
At the molecular level, 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with carbonic anhydrase isoenzymes is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels has been documented, highlighting its importance in cellular metabolism .
Subcellular Localization
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s biological activity and its ability to modulate cellular processes .
特性
IUPAC Name |
1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-8(12-3-2-11-7)13-4-1-6(5-13)9(14)15/h2-3,6H,1,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHDKVKPPRVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


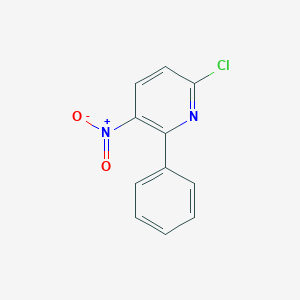
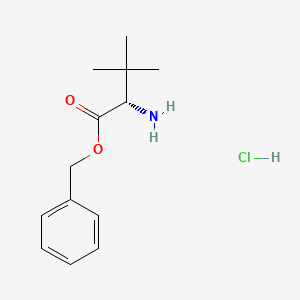
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)

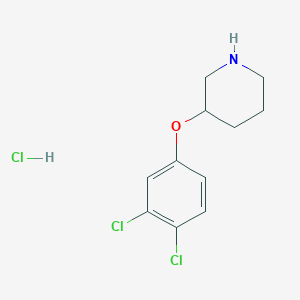
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)
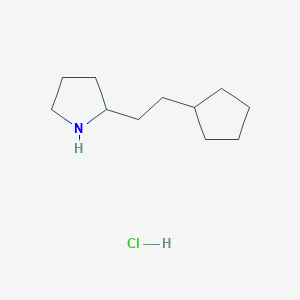
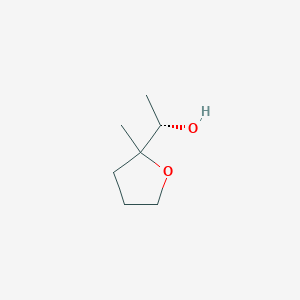
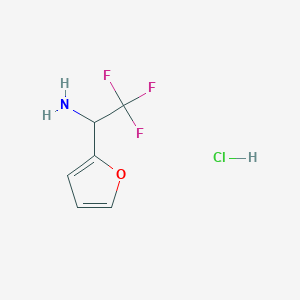

![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)
